4-HYDROXY NONENAL MERCAPTURIC ACID 4-HYDROXY NONENAL MERCAPTURIC ACID Peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid can give rise to 4-HNE. 4-HNE is cleared rapidly from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat. About two thirds of an administered dose of 4-HNE is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates. The C-1 aldehyde of 4-HNE is reduced to an alcohol in about half of these metabolites. The remainder are C-1 aldehydes or have been oxidized to C-1 carboxylic acids. These aldehydes and carboxylic acids can also form γ-lactols and γ-lactones, respectively, producing at least 4 or 5 end urinary metabolites of 4-HNE in vivo.
Brand Name: Vulcanchem
CAS No.: 146764-24-1
VCID: VC0126690
InChI: InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1
SMILES: CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C
Molecular Formula: C14H25NO5S
Molecular Weight: 319.416

4-HYDROXY NONENAL MERCAPTURIC ACID

CAS No.: 146764-24-1

Main Products

VCID: VC0126690

Molecular Formula: C14H25NO5S

Molecular Weight: 319.416

4-HYDROXY NONENAL MERCAPTURIC ACID - 146764-24-1

CAS No. 146764-24-1
Product Name 4-HYDROXY NONENAL MERCAPTURIC ACID
Molecular Formula C14H25NO5S
Molecular Weight 319.416
IUPAC Name (2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid
Standard InChI InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1
Standard InChIKey DEWNQQSQBYUUAE-DCNVRKPOSA-N
SMILES CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C
Appearance Assay:≥98%A solution in ethanol
Description Peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid can give rise to 4-HNE. 4-HNE is cleared rapidly from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat. About two thirds of an administered dose of 4-HNE is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates. The C-1 aldehyde of 4-HNE is reduced to an alcohol in about half of these metabolites. The remainder are C-1 aldehydes or have been oxidized to C-1 carboxylic acids. These aldehydes and carboxylic acids can also form γ-lactols and γ-lactones, respectively, producing at least 4 or 5 end urinary metabolites of 4-HNE in vivo.
Synonyms N-acetyl-S-(tetrahydro-5-hydroxy-2-pentyl-3-furanyl)-L-cysteine
PubChem Compound 71433688
Last Modified Nov 11 2021
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